molecular formula C26H45NO6S B13713159 Taurochenodeoxycholic-[2,2,4,4-d4] Acid

Taurochenodeoxycholic-[2,2,4,4-d4] Acid

Cat. No.: B13713159
M. Wt: 503.7 g/mol
InChI Key: BHTRKEVKTKCXOH-GLYOETPHSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

The synthesis of Taurochenodeoxycholic-[2,2,4,4-d4] Acid involves the deuteration of taurochenodeoxycholic acidThe industrial production methods for this compound are not widely documented, but it is generally produced in specialized laboratories for research purposes .

Chemical Reactions Analysis

Taurochenodeoxycholic-[2,2,4,4-d4] Acid undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Taurochenodeoxycholic-[2,2,4,4-d4] Acid is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. Some of its applications include:

Mechanism of Action

Comparison with Similar Compounds

Taurochenodeoxycholic-[2,2,4,4-d4] Acid is unique due to its deuterated form, which makes it particularly useful as an internal standard in mass spectrometry. Similar compounds include:

These compounds share similar structures and functions but differ in their specific applications and benefits in research.

Properties

Molecular Formula

C26H45NO6S

Molecular Weight

503.7 g/mol

IUPAC Name

2-[[(4R)-4-[(3R,5S,7R,8R,9S,10S,13R,14S,17R)-2,2,4,4-tetradeuterio-3,7-dihydroxy-10,13-dimethyl-3,5,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]ethanesulfonic acid

InChI

InChI=1S/C26H45NO6S/c1-16(4-7-23(30)27-12-13-34(31,32)33)19-5-6-20-24-21(9-11-26(19,20)3)25(2)10-8-18(28)14-17(25)15-22(24)29/h16-22,24,28-29H,4-15H2,1-3H3,(H,27,30)(H,31,32,33)/t16-,17+,18-,19-,20+,21+,22-,24+,25+,26-/m1/s1/i8D2,14D2

InChI Key

BHTRKEVKTKCXOH-GLYOETPHSA-N

Isomeric SMILES

[2H]C1(C[C@@]2([C@H]3CC[C@]4([C@H]([C@@H]3[C@@H](C[C@@H]2C([C@@H]1O)([2H])[2H])O)CC[C@@H]4[C@H](C)CCC(=O)NCCS(=O)(=O)O)C)C)[2H]

Canonical SMILES

CC(CCC(=O)NCCS(=O)(=O)O)C1CCC2C1(CCC3C2C(CC4C3(CCC(C4)O)C)O)C

Origin of Product

United States

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